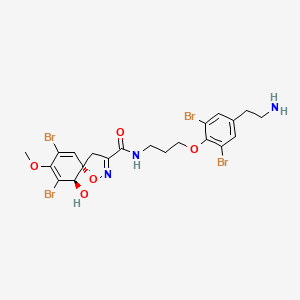
2-Decaprenyl-6-methoxy-1,4-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-decaprenyl-6-methoxy-1,4-benzoquinone is a polyprenylbenzoquinone. It has a role as a human metabolite.
Aplicaciones Científicas De Investigación
Intracellular Distribution in Fungi
2-Decaprenyl-6-methoxy-1,4-benzoquinone and related compounds have been investigated for their intracellular distribution in fungi. In a study on Saccharomyces carlsbergensis and Aspergillus flavus, these compounds were found mainly in the mitochondria, with small amounts in the supernatant. This suggests a critical role in cellular functions within these organelles (Law & Threlfall, 1972).
Genetic Analysis in Escherichia coli
The compound's role has been explored in genetic studies of Escherichia coli. Mutants accumulating similar quinones were linked to mutations in specific genes related to ubiquinone biosynthesis, revealing insights into the genetic pathways that govern these compounds' formation (Young, McCann, Stroobant, & Gibson, 1971).
Biosynthesis Process
Research has demonstrated the involvement of this compound in the biosynthesis of ubiquinone. Studies using Escherichia coli extracts have shown enzyme activity crucial for the methylation process in ubiquinone biosynthesis, where this compound acts as a precursor (Leppik, Stroobant, Shineberg, Young, & Gibson, 1976).
Synthesis and Derivatives
The compound has also been a subject of interest in the synthesis of natural 1,4-benzoquinones and their derivatives. For example, microwave-mediated Claisen rearrangement followed by phenol oxidation has been used to synthesize naturally occurring 1,4-benzoquinones, illustrating the chemical versatility and potential applications of these compounds (Davis, Hurst, Jacob, & Moody, 2005).
Biomedical Potential
There is interest in the biomedical potential of these compounds. For instance, derivatives of 1,4-benzoquinone have been identified as thromboxane A2 receptor antagonists, indicating possible therapeutic applications in areas such as platelet aggregation inhibition (Lauer, Anke, & Hansske, 1991).
Propiedades
Fórmula molecular |
C57H86O3 |
|---|---|
Peso molecular |
819.3 g/mol |
Nombre IUPAC |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C57H86O3/c1-44(2)22-13-23-45(3)24-14-25-46(4)26-15-27-47(5)28-16-29-48(6)30-17-31-49(7)32-18-33-50(8)34-19-35-51(9)36-20-37-52(10)38-21-39-53(11)40-41-54-42-55(58)43-56(60-12)57(54)59/h22,24,26,28,30,32,34,36,38,40,42-43H,13-21,23,25,27,29,31,33,35,37,39,41H2,1-12H3/b45-24+,46-26+,47-28+,48-30+,49-32+,50-34+,51-36+,52-38+,53-40+ |
Clave InChI |
POYJNCVGTDCCPK-RDSVHMIISA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC(=O)C=C(C1=O)OC)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C)C)C)C)C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




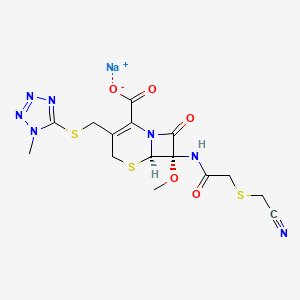
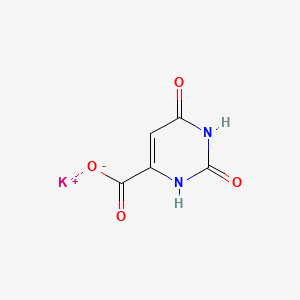

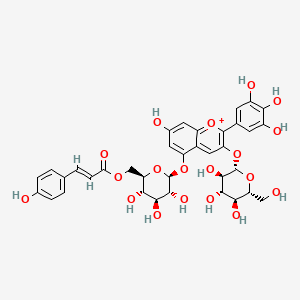
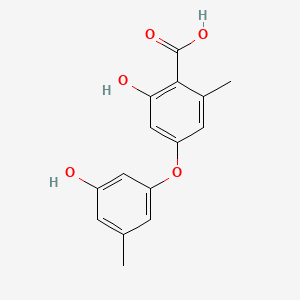
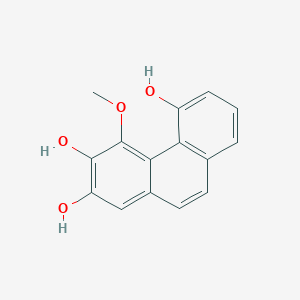
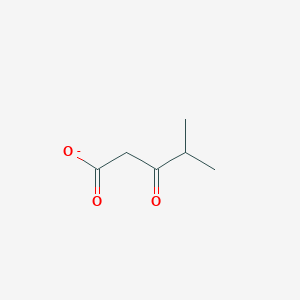

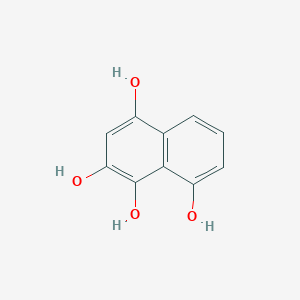

![(1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262307.png)
